(1R,3S,4S,8R,10S)-4,10-dimethyl-2,9,11-trioxa-6-azatricyclo[6.4.0.03,6]dodecan-5-one
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Overview
Description
(1R,3S,4S,8R,10S)-4,10-dimethyl-2,9,11-trioxa-6-azatricyclo[64003,6]dodecan-5-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4S,8R,10S)-4,10-dimethyl-2,9,11-trioxa-6-azatricyclo[6.4.0.03,6]dodecan-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Chemistry
Biology
Medicine
Industry
Comparison with Similar Compounds
Similar Compounds
(1R,3S,4S,8R,10S)-4,10-dimethyl-2,9,11-trioxa-6-azatricyclo[6.4.0.03,6]dodecan-5-one: shares similarities with other tricyclic compounds, such as certain alkaloids and synthetic analogs.
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H15NO4 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(1R,3S,4S,8R,10S)-4,10-dimethyl-2,9,11-trioxa-6-azatricyclo[6.4.0.03,6]dodecan-5-one |
InChI |
InChI=1S/C10H15NO4/c1-5-9(12)11-3-7-8(15-10(5)11)4-13-6(2)14-7/h5-8,10H,3-4H2,1-2H3/t5-,6+,7-,8-,10+/m1/s1 |
InChI Key |
LABCHFGDUPQQPV-CSEVWPSDSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2N(C1=O)C[C@@H]3[C@H](O2)CO[C@@H](O3)C |
Canonical SMILES |
CC1C2N(C1=O)CC3C(O2)COC(O3)C |
Origin of Product |
United States |
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